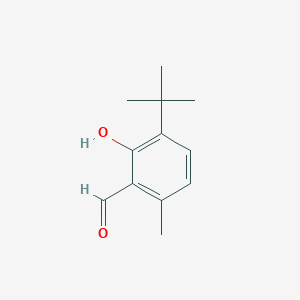

3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-2-hydroxy-6-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-5-6-10(12(2,3)4)11(14)9(8)7-13/h5-7,14H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGXJTGFNACZEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(C)(C)C)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726305 | |

| Record name | 3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68591-08-2 | |

| Record name | 3-(1,1-Dimethylethyl)-2-hydroxy-6-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68591-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Regioselective Synthesis of 3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde: A Modified Casiraghi Formylation Approach

Executive Summary

The synthesis of highly sterically hindered salicylaldehydes is a critical bottleneck in the development of advanced ligands, pharmaceutical intermediates, and functional materials. This technical whitepaper details the robust, regioselective synthesis of 3-tert-butyl-2-hydroxy-6-methylbenzaldehyde from 2-tert-butyl-5-methylphenol. By employing a modified Casiraghi formylation protocol , this guide outlines a self-validating experimental workflow that leverages Lewis acid-base synergy to overcome steric hindrance and prevent unwanted bis-formylation or resinification.

Mechanistic Rationale & Pathway

Traditional formylation techniques, such as the Reimer-Tiemann (CHCl₃/NaOH) or Duff reactions, often yield poor results when applied to highly hindered phenols due to harsh conditions and poor regiocontrol. The modified Casiraghi formylation provides a highly directed, milder alternative.

The causality of this reaction relies on the "template effect" of the magnesium ion. Triethylamine (TEA) acts as a non-nucleophilic Brønsted base to deprotonate the phenol. The resulting phenoxide coordinates with the Mg²⁺ ion (from anhydrous MgCl₂), creating a rigid bidentate chelate. As paraformaldehyde depolymerizes under reflux, the monomeric formaldehyde is captured by the same Mg²⁺ center, forcing the electrophile into strict proximity with the unsubstituted ortho position (C6). This directed ortho-metalation ensures exclusive monoformylation .

Mechanistic pathway of the modified Casiraghi ortho-formylation via a magnesium phenoxide complex.

Reaction Stoichiometry & Analytical Data

To ensure reproducibility, all quantitative parameters and expected analytical characterizations are summarized below. The relatively low yield (18%) is an expected thermodynamic consequence of the extreme steric bulk surrounding the phenolic hydroxyl group, which impedes the initial Mg-chelate formation.

Table 1: Reaction Stoichiometry & Reagent Specifications

| Reagent/Material | MW ( g/mol ) | Equivalents | Amount | Role / Causality |

| 2-tert-Butyl-5-methylphenol | 164.25 | 1.0 eq | 16.5 g (0.10 mol) | Starting material |

| Triethylamine (TEA, dry) | 101.19 | ~4.0 eq | 55 mL | Brønsted base; deprotonation |

| Magnesium chloride (dry) | 95.21 | 1.5 eq | 14.4 g (0.15 mol) | Lewis acid; directing group |

| Paraformaldehyde | 30.03 | 7.0 eq | 21 g (0.70 mol) | Formylating agent source |

| Acetonitrile (dry) | 41.05 | Solvent | 500 mL | Polar aprotic reaction medium |

Table 2: Analytical Characterization Data

| Analytical Parameter | Observed Value |

| Appearance | Yellow-green oil |

| Boiling Point | 125 – 150 °C (under reduced pressure) |

| Yield | 18% (3.8 g) |

| ¹H NMR (400 MHz, CDCl₃) | δ 12.76 (s, 1H, OH), 10.29 (s, 1H, Ar–CH=O), 7.38 (d, 1H, ArH, ³J = 8 Hz), 6.64 (d, 1H, ArH, ³J = 8 Hz), 2.55 (s, 3H, Ar-CH3), 1.43 (s, 9H, C(CH3)3) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 195.6 (Ar–CH=O), 162.7, 139.5, 136.2, 134.3, 120.9, 118.2 (Ar), 34.4 (C(CH3)3), 29.1 (C(CH3)3), 17.6 (Ar–CH3) |

| Mass Spectrometry (EI+) | m/z 192 (M⁺) |

Self-Validating Experimental Protocol

Every step in this protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation check of the current phase is successful.

Step-by-step experimental workflow for the synthesis and purification of the target benzaldehyde.

Phase 1: Anhydrous Setup

-

Action: Flame-dry a 1 L two-neck round-bottom flask equipped with a reflux condenser. Purge the system with argon using a dual-manifold Schlenk line. Add 500 mL of dry acetonitrile.

-

Causality: Moisture rapidly hydrates MgCl₂, destroying its Lewis acidity and preventing the formation of the crucial Mg-phenoxide transition state.

-

Validation Check: The solvent must remain perfectly clear. Any cloudiness indicates moisture contamination.

Phase 2: Reagent Charging

-

Action: Add 2-tert-butyl-5-methylphenol (16.5 g, 0.10 mol) to the flask. Inject dry TEA (55 mL) via syringe, followed by the rapid addition of dry MgCl₂ (14.4 g, 0.15 mol) against a positive argon counterflow.

-

Causality: TEA deprotonates the phenol, while MgCl₂ immediately captures the phenoxide. Adding MgCl₂ last prevents premature aggregation of the base.

-

Validation Check: A subtle color shift (typically pale yellow) and complete dissolution of the phenol should be observed.

Phase 3: Complexation

-

Action: Stir the mixture vigorously at room temperature for exactly 30 minutes.

-

Causality: This incubation period is thermodynamically required to allow the sterically hindered phenol to fully coordinate with the magnesium center.

-

Validation Check: The mixture will become slightly opaque as the magnesium-phenoxide complex fully forms.

Phase 4: Formylation

-

Action: Temporarily remove the argon stopper and add dry paraformaldehyde (21 g, 0.70 mol) in one portion. Heat the reaction mixture to reflux (approx. 82 °C) for 2 hours.

-

Causality: Heating depolymerizes the paraformaldehyde into reactive monomeric formaldehyde gas. The excess equivalents compensate for formaldehyde lost to the condenser exhaust.

-

Validation Check: TLC monitoring (Hexane:EtOAc 9:1) should reveal the emergence of a new, highly UV-active spot (the aldehyde) with a lower Rf than the starting phenol.

Phase 5: Quench & Workup

-

Action: Cool the reaction to room temperature. Extract the mixture with diethyl ether (7 × 100 mL). Dry the combined organic layers over anhydrous MgSO₄, and filter the suspension through a pad of Celite.

-

Causality: The extensive extraction volume is necessary to pull the product from the highly polar acetonitrile/magnesium salt matrix. Celite filtration removes insoluble polymeric formaldehyde residues and magnesium salts that cause severe emulsions.

-

Validation Check: The filtrate must be a transparent, particle-free yellow/green solution.

Phase 6: Purification

-

Action: Remove the ether and acetonitrile in vacuo using a rotary evaporator. Transfer the crude residue to a short-path distillation apparatus and distill under reduced pressure. Collect the fraction boiling at 125 – 150 °C.

-

Causality: Distillation is superior to column chromatography here, as it efficiently separates the volatile target aldehyde from heavy oligomeric byproducts formed during the reaction.

-

Validation Check: The isolated product (3.8 g) will present as a yellow-green oil. Confirm structural integrity via ¹H NMR, specifically looking for the distinct aldehyde proton singlet at δ 10.29 ppm and the hydrogen-bonded hydroxyl proton at δ 12.76 ppm.

References

Chemical Profile & Synthetic Utility: 3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde

[1][2]

Executive Summary

3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde (CAS: 68591-08-2) is a specialized steric scaffold used primarily in the synthesis of chiral Schiff base ligands (Salen-type) and organometallic catalysts. Its molecular weight of 192.26 g/mol and unique substitution pattern—combining a bulky tert-butyl group at the C3 position with a methyl group at C6—provide exceptional steric control around the metal center in catalytic applications.

This technical guide details the physicochemical properties, validated synthetic protocols, and critical quality control parameters required for integrating this compound into high-fidelity drug discovery and catalytic workflows.

Part 1: Molecular Identity & Physicochemical Profile

The precise molecular weight is critical for stoichiometric calculations in ligand synthesis, particularly when generating symmetrical Salen ligands where a 2:1 aldehyde-to-diamine ratio is strictly required.

Core Data Table[5]

| Property | Value | Technical Note |

| Molecular Weight | 192.26 g/mol | Based on Formula C₁₂H₁₆O₂ |

| CAS Number | 68591-08-2 | Distinct from the 3,5-di-tert-butyl analog |

| Exact Mass | 192.1150 | For High-Res Mass Spec (HRMS) validation |

| Physical State | Low-melting Solid / Oil | MP: ~23–24°C. Often requires cooling to crystallize.[1] |

| Solubility | Soluble in DCM, THF, Toluene | Lipophilic due to tert-butyl moiety. |

| pKa (Predicted) | ~10–11 | Phenolic proton is less acidic due to intramolecular H-bonding. |

Structural Analysis & Steric Logic

The molecule features a "push-pull" steric environment:

-

C3 tert-Butyl Group: Provides massive steric bulk ortho to the hydroxyl group. In metal complexes (e.g., Mn-Salen), this forces the substrate to approach the active site from a specific trajectory, enhancing enantioselectivity.

-

C6 Methyl Group: Often overlooked, this group prevents rotation and conformational flexibility on the "backside" of the aldehyde, locking the resulting imine bond in a rigid conformation.

-

Intramolecular Hydrogen Bond: The phenolic proton forms a strong bond with the carbonyl oxygen, shifting the -OH signal downfield in NMR (~12 ppm) and stabilizing the molecule against oxidation.

Part 2: Synthetic Pathways & Mechanistic Logic

While commercially available, high-purity applications often require de novo synthesis to avoid oxidation byproducts (quinones). The most robust method is the Magnesium-Mediated Ortho-Formylation of 2-tert-butyl-5-methylphenol.

Why this Protocol?

Standard Vilsmeier-Haack formylation often fails with electron-rich, sterically hindered phenols. The MgCl₂/TEA system coordinates the phenol as a magnesium phenoxide, which specifically directs the paraformaldehyde to the ortho position via a concerted transition state.

Validated Synthetic Workflow (Step-by-Step)

Precursor: 2-tert-butyl-5-methylphenol (CAS: 88-60-8)

-

Reagent Preparation:

-

Suspend anhydrous MgCl₂ (1.5 eq) and Paraformaldehyde (2.0 eq) in dry THF.

-

Add the phenol (1.0 eq) under inert atmosphere (N₂ or Ar).

-

-

Base Addition:

-

Add Triethylamine (TEA, 2.5 eq) dropwise. Critical: The reaction is exothermic; control temperature to prevent runaway.

-

-

Reflux:

-

Heat to reflux for 4–6 hours. The mixture will turn yellow/orange, indicating the formation of the magnesium-formyl intermediate.

-

-

Hydrolysis & Workup:

-

Cool to RT and quench with 1M HCl. This breaks the Mg-complex, liberating the free aldehyde.

-

Extract with Ethyl Acetate. Wash with brine.

-

-

Purification:

-

The crude product is often an oil. Purify via column chromatography (Hexane/EtOAc 95:5) or recrystallize from cold pentane if the melting point permits.

-

Workflow Visualization

Figure 1: Magnesium-mediated ortho-formylation pathway for hindered phenols.

Part 3: Analytical Characterization (Self-Validating System)

To ensure the integrity of the "steric scaffold," you must validate the structure using a multi-modal approach. The following NMR signatures act as a self-validating checklist.

1H NMR QC Checklist (CDCl₃, 400 MHz)

-

Aldehyde Proton (-CHO): Look for a singlet at ~10.3 ppm .

-

Diagnostic: If this peak is split or shifted upfield (<9.8 ppm), check for incomplete oxidation or hydration.

-

-

Phenolic Proton (-OH): Singlet at ~12.5 ppm .

-

Diagnostic: This sharp, downfield peak confirms the intramolecular H-bond is intact. Broadening indicates wet solvent or aggregation.

-

-

Aromatic Region: Two doublets (or a singlet if resolution is low) around 7.0–7.5 ppm .

-

Logic: The 3,6-substitution pattern leaves only the C4 and C5 protons.

-

-

tert-Butyl Group: Strong singlet (9H) at ~1.4 ppm .

-

Methyl Group: Singlet (3H) at ~2.6 ppm (deshielded by the adjacent aromatic ring/carbonyl).

Mass Spectrometry

-

Target Ion: [M+H]⁺ = 193.27 or [M-H]⁻ = 191.25 (ESI mode).

-

Note: In GC-MS, look for the parent ion at 192.

Part 4: Applications in Ligand Design

The primary utility of 3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde is in the synthesis of Salen and Salphen ligands for asymmetric catalysis (e.g., Jacobsen-Katsuki epoxidation).

The Steric Locking Mechanism

When condensed with a chiral diamine (e.g., 1,2-diaminocyclohexane), the 3-tert-butyl groups of two aldehyde units create a "chiral pocket."

-

Without the 6-methyl: The phenyl ring has some rotational freedom.

-

With the 6-methyl: The ring is locked into a specific conformation relative to the imine bond, increasing the rigidity of the catalyst and often improving enantiomeric excess (ee) in drug synthesis.

Schiff Base Condensation Protocol[7]

-

Stoichiometry: 2.05 eq Aldehyde : 1.0 eq Diamine.

-

Solvent: Ethanol or Methanol (anhydrous).

-

Catalyst: Catalytic Formic acid or p-TsOH (often not needed due to the ortho-OH activation).

-

Observation: Rapid precipitation of the yellow Schiff base solid.

Mechanistic Diagram: Salen Ligand Formation

Figure 2: Pathway for synthesizing rigid Salen ligands using the target aldehyde.

References

-

Sigma-Aldrich (Merck). 3-(tert-Butyl)-2-hydroxy-6-methylbenzaldehyde Product Sheet. (CAS 68591-08-2).[2][3] Accessed 2026.

-

ChemicalBook. Synthesis and Properties of 3-tert-Butyl-2-hydroxybenzaldehyde Derivatives.

-

National Institutes of Health (PubChem). Compound Summary: Salicylaldehyde Derivatives.

-

Hansen, T. V., & Skattebøl, L. (2005). Ortho-Formylation of Phenols; Preparation of 3-Nitrosalicylaldehyde. Organic Syntheses.[1][4][5] (Methodology reference for Mg-mediated formylation).

-

Larrow, J. F., & Jacobsen, E. N. (2004).[1] (R,R)-N,N'-Bis(3,5-Di-tert-Butylsalicylidene)-1,2-Cyclohexanediamino Manganese(III) Chloride.[1] Organic Syntheses.[1][4][5] (Application in Salen Ligands).[1][4][6][7]

Sources

- 1. 3,5-Di-tert-butylsalicylaldehyde - Wikipedia [en.wikipedia.org]

- 2. 3-(tert-butyl)-2-hydroxy-6-methylbenzaldehyde | 68591-08-2 [sigmaaldrich.com]

- 3. 3-(tert-butyl)-2-hydroxy-6-methylbenzaldehyde - [sigmaaldrich.com]

- 4. The important applications of salicylaldehyde_Chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A Tight Contact: The Expanding Application of Salicylaldehydes in Lysine-Targeting Covalent Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. air.unimi.it [air.unimi.it]

Technical Guide: Spectroscopic Characterization of 3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde

This is an in-depth technical guide for the spectroscopic characterization of 3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde (also known as 3-tert-butyl-6-methylsalicylaldehyde).

Introduction & Chemical Identity

3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde is a critical intermediate in the synthesis of unsymmetrical salen ligands, widely used in asymmetric catalysis (e.g., Jacobsen-type catalysts). Its structural uniqueness lies in the steric bulk of the tert-butyl group at the C3 position and the electronic modulation provided by the methyl group at C6.

This guide provides a comprehensive analysis of its spectroscopic signature, essential for researchers validating the purity and identity of this ligand precursor.

| Property | Data |

| IUPAC Name | 3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde |

| Common Name | 3-tert-Butyl-6-methylsalicylaldehyde |

| CAS Registry Number | 22013-23-6 (also 68591-08-2) |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.26 g/mol |

| Physical State | Pale yellow liquid or low-melting solid (MP: ~23–24 °C) |

Structural Connectivity & Numbering

The numbering scheme used for NMR assignment is based on the benzaldehyde core:

-

C1: Formyl group (-CHO) attachment

-

C2: Hydroxyl group (-OH) attachment

-

C3: tert-Butyl group attachment

-

C4: Aromatic Proton (H-4)

-

C5: Aromatic Proton (H-5)

-

C6: Methyl group attachment

Figure 1: Connectivity map for 3-tert-butyl-2-hydroxy-6-methylbenzaldehyde.[1]

Synthesis & Preparation Context

Understanding the synthesis aids in identifying common impurities (e.g., unreacted phenol or regioisomers).

-

Starting Material: 2-tert-Butyl-5-methylphenol.

-

Method: Formylation via the Duff Reaction (Hexamethylenetetramine/TFA) or SnCl₄/Paraformaldehyde .

-

Regioselectivity: The formyl group is introduced at the ortho position relative to the hydroxyl group (C6 of the phenol, which becomes C1 of the benzaldehyde).

-

Common Impurities:

-

2-tert-Butyl-5-methylphenol (Starting material): Look for absence of aldehyde proton.

-

Regioisomers: Rare due to steric blocking by the tert-butyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is characterized by the distinct downfield shift of the hydroxyl proton due to strong intramolecular hydrogen bonding with the carbonyl oxygen.

Proton NMR ( H NMR)

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz (Typical)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling (J, Hz) | Notes |

| 12.80 – 12.90 | Singlet (s) | 1H | -OH (Phenolic) | - | Highly deshielded due to intramolecular H-bond. |

| 10.30 – 10.40 | Singlet (s) | 1H | -CHO (Aldehyde) | - | Distinctive aldehyde singlet. |

| 7.30 – 7.35 | Doublet (d) | 1H | Ar-H4 | J ≈ 7.6 Hz | Para to aldehyde (deshielded). |

| 6.65 – 6.70 | Doublet (d) | 1H | Ar-H5 | J ≈ 7.6 Hz | Para to hydroxyl (shielded). |

| 2.60 – 2.65 | Singlet (s) | 3H | Ar-CH₃ (Methyl) | - | Slightly downfield due to ortho-CHO. |

| 1.40 – 1.45 | Singlet (s) | 9H | -C(CH₃)₃ (t-Butyl) | - | Intense singlet characteristic of t-butyl. |

Mechanistic Insight: The H4 proton appears further downfield (~7.3 ppm) compared to H5 because it is para to the electron-withdrawing formyl group. Conversely, the H5 proton is para to the electron-donating hydroxyl group, shielding it to ~6.7 ppm.

Carbon-13 NMR ( C NMR)

Solvent: CDCl₃

| Shift (δ, ppm) | Type | Assignment |

| 194.5 | C=O | Formyl Carbon |

| 163.8 | C-O | C2 (Phenolic Carbon) |

| 141.2 | C-C | C6 (Methyl-bearing) |

| 138.5 | C-C | C3 (t-Butyl-bearing) |

| 132.0 | CH | C4 (Aromatic CH) |

| 120.5 | CH | C5 (Aromatic CH) |

| 118.2 | C-C | C1 (Quaternary, aldehyde-bearing) |

| 34.8 | C-C | C (CH₃)₃ (Quaternary t-butyl) |

| 29.3 | CH₃ | C(C H₃)₃ (t-Butyl methyls) |

| 18.5 | CH₃ | Ar-C H₃ (Aromatic Methyl) |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the effects of intramolecular hydrogen bonding, which lowers the frequency of both the O-H and C=O stretches compared to non-hydrogen-bonded analogs.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Description |

| ~3100 – 2700 | ν(O-H) | Phenolic OH | Broad, weak band, often overlapping with C-H stretches due to strong chelation. |

| 2960, 2870 | ν(C-H) | Alkyl C-H | Strong stretches from the tert-butyl and methyl groups. |

| ~1650 – 1640 | ν(C=O) | Aldehyde | Shifted to lower frequency (red-shifted) due to conjugation and H-bonding (Normal aldehyde ~1700 cm⁻¹). |

| 1610, 1480 | ν(C=C) | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| 1390, 1360 | δ(C-H) | t-Butyl | Characteristic "gem-dimethyl" doublet for t-butyl group. |

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV)

| m/z | Abundance | Ion Identity | Fragmentation Pathway |

| 192 | Significant | [M]⁺ | Molecular Ion (C₁₂H₁₆O₂) |

| 177 | Base Peak (100%) | [M – CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. This is the diagnostic peak for t-butyl aromatics. |

| 149 | Moderate | [M – C₃H₇]⁺ | Loss of isopropyl radical (complex rearrangement) or CO loss from 177. |

| 121 | Weak | [M – C₄H₉ – O]⁺ | Further fragmentation of the ring system. |

Fragmentation Logic: The stability of the benzyl-type cation formed after the loss of a methyl group from the tert-butyl moiety makes the m/z 177 peak the most abundant (Base Peak).

Figure 2: Primary fragmentation pathway in Electron Impact Mass Spectrometry.

Experimental Workflow for Verification

To confirm the identity of a synthesized batch, follow this logic flow:

Figure 3: Characterization workflow for quality control.

References

-

Sigma-Aldrich. 3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde Product Data.Link

-

National Institute of Standards and Technology (NIST). Mass Spectral Library: Alkyl-substituted Salicylaldehydes.Link

-

Larrow, J. F., & Jacobsen, E. N. (2004).[2] (R,R)-N,N'-Bis(3,5-Di-tert-Butylsalicylidene)-1,2-Cyclohexanediamino Manganese(III) Chloride.[2]Organic Syntheses, 75, 1. (Provides analogous spectroscopic data for t-butyl salicylaldehydes). Link

-

ChemicalBook. 3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde Properties.Link

Sources

An In-depth Technical Guide to the Synthesis of Substituted Salicylaldehydes

Abstract

Substituted salicylaldehydes are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the creation of pharmaceuticals, agrochemicals, fragrances, and advanced materials.[1] Their unique structural motif, featuring a hydroxyl group ortho to a formyl group on an aromatic ring, imparts a rich and versatile reactivity. This guide provides an in-depth exploration of the core synthetic methodologies for accessing these valuable compounds. We will delve into the mechanistic underpinnings, practical considerations, and comparative advantages of classical and contemporary ortho-formylation techniques, including the Reimer-Tiemann, Duff, and Casnati-Skattebøl reactions. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and actionable experimental protocols.

Introduction: The Significance of Substituted Salicylaldehydes

The strategic importance of substituted salicylaldehydes lies in their dual functionality, which allows for a wide array of subsequent chemical transformations. The aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds, while the adjacent hydroxyl group can modulate reactivity, participate in intramolecular hydrogen bonding, and act as a directing group. These characteristics make them indispensable building blocks in the synthesis of complex molecules with diverse biological activities.[2][3] For instance, they are precursors to coumarins, benzofurans, and a variety of chelating agents like salen ligands.[4][5]

The demand for structurally diverse salicylaldehyde derivatives has driven the continuous development of new and improved synthetic methods. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, the nature of the functional groups already present on the phenol starting material, and considerations of yield, regioselectivity, and scalability.

Classical Methods for Ortho-Formylation of Phenols

Several well-established methods have been the workhorses for the synthesis of salicylaldehydes for over a century. These reactions, while sometimes having limitations, are still widely used due to their simplicity and the wealth of available literature.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction, discovered by Karl Reimer and Ferdinand Tiemann, is a named organic reaction used for the ortho-formylation of phenols.[1][6] It typically involves the reaction of a phenol with chloroform in a basic aqueous solution.[7]

2.1.1. Mechanistic Insights

The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive electrophile.[1][6] The key steps are:

-

Dichlorocarbene Formation: A strong base, typically hydroxide, deprotonates chloroform to form the trichloromethyl anion, which then undergoes alpha-elimination to generate dichlorocarbene.[1][7]

-

Phenoxide Formation: The phenol is deprotonated by the base to form the more nucleophilic phenoxide ion.[1][7]

-

Electrophilic Attack: The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene, predominantly at the ortho position.[1][6] This selectivity is a hallmark of the reaction.[6]

-

Hydrolysis: The resulting dichloromethyl-substituted intermediate undergoes hydrolysis in the basic medium to yield the final salicylaldehyde product after an acidic workup.[1]

Caption: Simplified mechanism of the Reimer-Tiemann reaction.

2.1.2. Experimental Protocol: Synthesis of Salicylaldehyde from Phenol

Materials:

-

Phenol

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Hydrochloric acid (HCl, dilute)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve phenol (0.1 mol) in an aqueous solution of sodium hydroxide.[5]

-

Heat the mixture to 65-70°C with constant stirring.[1]

-

Add chloroform (0.12 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature. The reaction is exothermic and may require external cooling.[1]

-

After the addition is complete, continue stirring at 65-70°C for an additional 2 hours.[1]

-

Cool the reaction mixture and remove excess chloroform by distillation.[1]

-

Acidify the remaining aqueous solution with dilute HCl.[1]

-

Extract the salicylaldehyde with diethyl ether.[1]

-

The organic layers are combined, washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by distillation.

Note: The reaction is often carried out in a biphasic system because hydroxides are not readily soluble in chloroform.[6][8] Rapid mixing or the use of a phase-transfer catalyst can improve the reaction efficiency.[8]

The Duff Reaction

The Duff reaction is another classical method for the ortho-formylation of phenols, utilizing hexamethylenetetramine (HMTA or hexamine) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[9][10]

2.2.1. Mechanistic Insights

The Duff reaction is essentially a Mannich-type reaction.[11] The key steps are:

-

Iminium Ion Formation: In the acidic medium, HMTA decomposes to generate an electrophilic iminium ion.[9]

-

Electrophilic Aromatic Substitution: The electron-rich phenol attacks the iminium ion, leading to ortho-aminomethylation.[11]

-

Hydrolysis: The resulting aminomethyl intermediate is then hydrolyzed upon acidic workup to yield the salicylaldehyde.[11]

The ortho-selectivity is often attributed to hydrogen bonding interactions that stabilize a quinoid-like intermediate.[9][11]

Caption: General experimental workflow for the Duff reaction.

2.2.2. Experimental Protocol: Synthesis of 3,5-di-tert-butylsalicylaldehyde

Materials:

-

3,5-di-tert-butylphenol

-

Hexamethylenetetramine (HMTA)

-

Glacial acetic acid

-

Sulfuric acid (concentrated)

Procedure:

-

In a flask, heat a mixture of glycerol and boric acid to about 160°C to form glyceroboric acid.[12]

-

In a separate container, thoroughly mix the substituted phenol and hexamethylenetetramine.[12]

-

Add the phenol-HMTA mixture to the hot glyceroboric acid with vigorous stirring, maintaining the temperature between 150-160°C.[12]

-

Continue stirring at this temperature for about 15-20 minutes.[12]

-

Cool the reaction mixture and slowly add a dilute solution of sulfuric acid to hydrolyze the intermediate.[12]

-

Perform steam distillation on the acidified mixture to isolate the product.[12]

Modern and Modified Methods

While classical methods are valuable, they often suffer from limitations such as moderate yields, harsh reaction conditions, and the formation of undesired side-products.[13] This has led to the development of more efficient and selective modern techniques.

Magnesium-Mediated Ortho-Formylation (Casnati-Skattebøl Reaction)

The Casnati-Skattebøl reaction is an effective method for the ortho-formylation of phenols that involves the reaction of magnesium phenolates with formaldehyde, followed by oxidation of the intermediate hydroxymethyl group.[14][15]

3.1.1. Advantages and Mechanism

This method offers high yields and excellent ortho-selectivity.[14][15] The key to its success is the formation of a magnesium phenoxide, which then coordinates with formaldehyde, directing the formylation to the ortho position.

3.1.2. Experimental Protocol: General Procedure

Materials:

-

Substituted phenol

-

Magnesium methoxide in methanol

-

Paraformaldehyde

-

Hydrochloric acid (HCl, aqueous)

-

Diethyl ether

Procedure:

-

Preparation of Magnesium Phenoxide: To a solution of magnesium methoxide in methanol, add the substituted phenol.[16]

-

Remove the methanol by distillation to obtain the magnesium bis(phenoxide).[16]

-

Formylation: Add paraformaldehyde to the magnesium bis(phenoxide) and heat the mixture to induce formylation.[16]

-

Workup: Cool the reaction mixture and hydrolyze with aqueous HCl to liberate the salicylaldehyde.[16]

-

Extract the product with an organic solvent like diethyl ether, followed by washing, drying, and concentration.[16]

Other Formylation Techniques

Several other methods for the ortho-formylation of phenols have been developed, each with its own specific applications and advantages.

-

Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and N,N-dimethylformamide (DMF), to formylate electron-rich aromatic compounds.[16]

-

Gattermann Reaction: This reaction uses hydrogen cyanide and a Lewis acid catalyst for formylation. Due to the toxicity of HCN, modifications using less hazardous reagents have been developed.

-

Copper-Mediated Duff Reaction: The addition of copper species to the Duff reaction has been shown to significantly improve both the yield and the ortho-selectivity of the formylation.[17]

Comparative Analysis of Synthetic Methods

The choice of the most appropriate method for synthesizing a particular substituted salicylaldehyde depends on a careful evaluation of various factors.

| Method | Formylating Agent | Catalyst/Medium | Typical Yields | Key Advantages | Key Limitations |

| Reimer-Tiemann | Chloroform | Strong Base (e.g., NaOH) | Moderate | Operational simplicity, avoids acidic conditions.[12] | Low yields, formation of para-isomer, harsh conditions.[12][18] |

| Duff Reaction | Hexamethylenetetramine (HMTA) | Acidic (e.g., Acetic Acid) | 20-80%[9] | Inexpensive reagents, tolerant to moisture.[11] | Often requires high temperatures, yields can be variable.[9] |

| Casnati-Skattebøl | Paraformaldehyde | Magnesium Phenoxide | High | High yields, excellent ortho-selectivity.[14][15] | Requires preparation of the magnesium phenoxide. |

| Vilsmeier-Haack | Vilsmeier Reagent (POCl₃/DMF) | - | Variable | Effective for electron-rich aromatics.[16] | The reagent is moisture-sensitive. |

Applications in Drug Development and Research

Substituted salicylaldehydes are not just synthetic curiosities; they are vital precursors to a vast array of biologically active molecules.

-

Pharmaceuticals: They are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds.[1]

-

Coordination Chemistry: The ability of the hydroxyl and aldehyde groups to coordinate with metal ions makes salicylaldehyde a precursor to various chelating agents, such as salen ligands, which have applications in catalysis.[3][5]

-

Antimicrobial Agents: Many substituted salicylaldehydes and their derivatives exhibit significant antibacterial and antifungal properties.[19][20]

The reaction of salicylaldehydes with primary amines to form Schiff bases is a particularly important transformation, as these compounds often exhibit a broad range of biological activities.[3][21][22]

Conclusion

The synthesis of substituted salicylaldehydes remains a vibrant and important area of organic chemistry. While classical methods like the Reimer-Tiemann and Duff reactions provide a solid foundation, modern techniques, particularly those involving magnesium mediation, offer significant improvements in terms of yield and selectivity. A thorough understanding of the mechanisms, advantages, and limitations of each method is crucial for researchers and professionals in the field to make informed decisions and to efficiently access the desired salicylaldehyde derivatives for their specific applications in drug discovery, materials science, and beyond.

References

- Klumpp, D. A., Deb, T., & Littich, R. (n.d.). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances.

- Benchchem. (n.d.). The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols.

- Beilstein Journals. (2012, December 12). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives.

- Wikipedia. (n.d.). Dakin oxidation.

- Wikipedia. (n.d.). Reimer–Tiemann reaction.

- Klumpp, D. A., et al. (2025, January 20). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances.

- Unknown. (n.d.). B.SC Sem – IV CHEMISTRY HONOURS Paper ; CC – 10 Unit : Rearrangement Reaction Dakin Rearrangement The Dakin oxidation (or D.

- Grokipedia. (n.d.). Duff reaction.

- J-Stage. (n.d.). Formylation of Phenols with Electron-withdrawing Groups in Strong Acids. Synthesis of Substituted Salicylaldehydes.

- ResearchGate. (n.d.). Synthesis of salicylaldehydes from phenols via copper-mediated duff reaction | Request PDF.

- Wikipedia. (n.d.). Salicylaldehyde.

- Organic Chemistry Research. (n.d.). Regular Article.

- Wikipedia. (n.d.). Duff reaction.

- BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.

- Alfa Chemistry. (2024, October 12). Dakin Oxidation.

- Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application.

- Unknown. (2020, June 28). Reimer–Tiemann reaction.

- Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry.

- ResearchGate. (n.d.). The Dakin reaction of ortho- or para-hydroxybenzaldehyde in microdroplets.

- Pharmaguideline. (n.d.). Oppenauer Oxidation and Dakin Reaction.

- ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses.

- Google Patents. (n.d.). WO2012040454A2 - Synthesis of substituted salicylaldehyde derivatives.

- Benchchem. (n.d.). Technical Support Center: Regioselectivity in the Formylation of Substituted Phenols.

- ResearchGate. (2021, January 6). How to perform MgCl2-Et3N ortho-formylation of phenols successfully?.

- Oriental Journal of Chemistry. (n.d.). The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide.

- Benchchem. (n.d.). Minimizing by-product formation in salicylaldehyde synthesis.

- Google Patents. (n.d.). CN109970755A - The synthesis of substituted salicylaldehyde derivatives.

- Semantic Scholar. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity.

- Benchchem. (n.d.). The Core Chemistry of Salicylaldehyde: A Technical Guide for Researchers.

- RSC Publishing. (2024, June 20). Boron-mediated one-pot access to salicylaldehydes via ortho-C–H hydroxylation of benzaldehydes.

- Unknown. (2022, December 10). Optimization of reaction parameters for 5,5'- methylenebis (salicylaldehyde) synthesis using sonochemical approach.

- ChemicalBook. (n.d.). Salicylaldehyde synthesis.

- ACS Publications. (2023, February 3). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives | The Journal of Organic Chemistry.

- Unknown. (n.d.). Summary: Synthesis of Salicylaldehyde and its Applications.

- PMC. (n.d.). Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity.

- ChemicalBook. (2022, July 27). The important applications of salicylaldehyde.

- Google Patents. (n.d.). US3314998A - Method for producing salicylaldehyde.

- MDPI. (2022, July 18). Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile.

- ProQuest. (2013, October 30). THE SYNTHESIS OF SALICYLALDEHYDE VARYING DIFFERENT PARAMETERS.

- Crișan, R., & Modra, D. (2013, October 30). THE SYNTHESIS OF SALICYLALDEHYDE VARYING DIFFERENT PARAMETERS.

- Google Patents. (n.d.). US4231967A - Process for producing salicylaldehyde.

- PMC. (2023, February 3). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives.

- Sigma-Aldrich. (2012, February 23). Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations..

- MDPI. (n.d.). Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]

- 3. The important applications of salicylaldehyde_Chemicalbook [chemicalbook.com]

- 4. Salicylaldehyde - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. grokipedia.com [grokipedia.com]

- 10. Duff reaction - Wikipedia [en.wikipedia.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. WO2012040454A2 - Synthesis of substituted salicylaldehyde derivatives - Google Patents [patents.google.com]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. chemistnotes.com [chemistnotes.com]

- 19. Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Formylation of 2-tert-butyl-6-methylphenol

Executive Summary

This technical guide details the regioselective formylation of 2-tert-butyl-6-methylphenol to synthesize 3-tert-butyl-4-hydroxy-5-methylbenzaldehyde . This transformation is a critical step in the production of sterically hindered phenolic antioxidants, Schiff base ligands (e.g., Salen-type catalysts), and pharmaceutical intermediates.

Due to the steric blockade at the ortho positions (C2 and C6) by the tert-butyl and methyl groups, the reaction is electronically and sterically forced to the para position (C4). This guide presents two validated protocols:

-

The Modified Duff Reaction: A robust, cost-effective method suitable for standard laboratory scales.

-

The Rieche Formylation: A high-yielding, low-temperature method for maximizing conversion in high-value applications.

Part 1: Mechanistic Analysis & Regioselectivity

Substrate Analysis

-

Substrate: 2-tert-butyl-6-methylphenol (CAS: 2219-82-1)

-

Target Product: 3-tert-butyl-4-hydroxy-5-methylbenzaldehyde

-

Electronic Directors: The hydroxyl group (-OH) is a strong activating group (ortho/para director).[1] The alkyl groups are weak activators.

-

Steric Constraints:

-

Positions 2 & 6 (Ortho): Blocked by tert-butyl and methyl groups.

-

Position 3 (Meta): Sterically crowded by the adjacent tert-butyl group.

-

Position 4 (Para): The most accessible nucleophilic site, activated by resonance from the phenol oxygen.

-

Reaction Logic (Graphviz Diagram)

The following diagram illustrates the decision logic and mechanistic pathway for the para-formylation.

Figure 1: Mechanistic logic dictating the regioselectivity of the formylation process.

Part 2: Experimental Protocols

Method A: The Modified Duff Reaction (Standard Protocol)

The Duff reaction is the preferred method for general laboratory synthesis due to its operational simplicity and use of stable reagents. It utilizes hexamethylenetetramine (HMTA) in acidic media.[2][3][4]

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 2-tert-butyl-6-methylphenol | 1.0 | Substrate |

| Hexamethylenetetramine (HMTA) | 2.0 - 2.5 | Formylating Agent |

| Glacial Acetic Acid (AcOH) | Solvent | Solvent & Acid Catalyst |

| Sulfuric Acid (H₂SO₄) | Cat. | Hydrolysis Catalyst |

Step-by-Step Workflow

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add 2-tert-butyl-6-methylphenol (10 mmol, ~1.64 g) and HMTA (25 mmol, 3.5 g) to Glacial Acetic Acid (30 mL).

-

Reaction: Heat the mixture to reflux (approx. 115°C) for 4–6 hours. The solution will turn from yellow to a dark orange/brown viscous oil.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol (high Rf) should disappear.

-

-

Hydrolysis: Cool the mixture to 60°C. Add 20 mL of water and 5 mL of concentrated HCl (or 50% H₂SO₄) and stir for another 30 minutes to hydrolyze the intermediate iminium/amine species.

-

Workup:

-

Pour the reaction mixture into 100 mL of ice water.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash the combined organic layer with Brine (2 x 30 mL) and saturated NaHCO₃ (to remove acetic acid traces).

-

Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from minimal hot ethanol or hexane.

Experimental Diagram (Duff)

Figure 2: Operational workflow for the Duff reaction.

Method B: Rieche Formylation (High-Performance Protocol)

For applications requiring high yields (>80%) or when the substrate is extremely valuable, the Rieche formylation is superior. It uses dichloromethyl methyl ether and a Lewis acid.[5][6]

Safety Warning: Dichloromethyl methyl ether is a potential carcinogen and lachrymator. TiCl4 reacts violently with moisture. Perform exclusively in a fume hood.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate | 1.0 | Substrate |

| TiCl₄ (Titanium Tetrachloride) | 2.0 | Lewis Acid Catalyst |

| Dichloromethyl methyl ether | 1.2 | Electrophile Source |

| Dichloromethane (DCM) | Solvent | Anhydrous Solvent |

Protocol

-

Preparation: Flame-dry a two-neck flask and purge with Argon/Nitrogen.

-

Solvation: Dissolve the phenol (10 mmol) in anhydrous DCM (40 mL) and cool to 0°C (ice bath).

-

Lewis Acid Addition: Add TiCl₄ (20 mmol) dropwise via syringe. The solution will darken (formation of titanium phenoxide complex).

-

Electrophile Addition: Add dichloromethyl methyl ether (12 mmol) dropwise over 10 minutes, maintaining temperature < 5°C.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1–2 hours.

-

Quench: Pour carefully onto crushed ice/water.

-

Isolation: Separate the organic layer, wash with water, dry (Na₂SO₄), and evaporate. The product is often pure enough without chromatography.

Part 3: Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against the following physicochemical data.

Spectroscopic Data

| Technique | Signal | Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.83 ppm (s, 1H) | Aldehyde (-CHO) proton |

| δ 7.71 ppm (s, 1H) | Aromatic proton (C2/C6 symmetry) | |

| δ 5.50 ppm (s, 1H) | Phenolic -OH (Exchangeable) | |

| δ 2.32 ppm (s, 3H) | Methyl group (-CH₃) | |

| δ 1.44 ppm (s, 9H) | tert-Butyl group (-C(CH₃)₃) | |

| IR Spectroscopy | 1660–1680 cm⁻¹ | Strong C=O stretch (Aldehyde) |

| 3300–3400 cm⁻¹ | Broad O-H stretch |

Physical Properties[7][11][12]

-

Appearance: White to pale yellow crystalline solid.

-

Melting Point: 148–150°C (Lit. 152–153°C).[7]

-

Solubility: Soluble in DCM, EtOAc, Ethanol; Insoluble in water.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Duff) | Incomplete hydrolysis of the imine intermediate. | Increase the duration of the acid hydrolysis step (Step 4) or use stronger acid (2N HCl). |

| Dark/Tar Product | Polymerization or oxidation. | Perform reaction under Nitrogen atmosphere. Ensure temperature does not exceed 120°C. |

| Starting Material Remains | Moisture in reagents (Rieche). | Ensure DCM is anhydrous and TiCl₄ is fresh (yellow/clear, not cloudy). |

References

-

Larrow, J. F., & Jacobsen, E. N. (1994). "(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) Chloride, A Highly Enantioselective Epoxidation Catalyst". Journal of Organic Chemistry, 59(7), 1939–1942. Link

-

BenchChem Technical Support. (2025). "Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde". BenchChem Protocols. Link

-

Rieche, A., Gross, H., & Höft, E. (1960).[8] "Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern". Chemische Berichte, 93(1), 88–94.[8] Link

-

Royal Society of Chemistry. (2014). "Supplementary Information: Synthesis of 3-tert-Butyl-4-hydroxy-5-methylbenzaldehyde". RSC Advances. Link

-

Lindoy, L. F., et al. (1998).[2] "New Manganese(III) Biomimetic Complexes". Synthesis, 1029.[2] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. synarchive.com [synarchive.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. synarchive.com [synarchive.com]

- 6. Formylation - Common Conditions [commonorganicchemistry.com]

- 7. rsc.org [rsc.org]

- 8. Rieche formylation - Wikipedia [en.wikipedia.org]

Technical Guide: Role of 3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde in Organic Synthesis

[1][2]

Executive Summary

3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde (CAS: 68591-08-2) is a specialized salicylaldehyde derivative serving as a critical building block in the design of "privileged" chiral ligands, specifically Salen and Salphen scaffolds.[1] Unlike the symmetric 3,5-di-tert-butyl analogues used in first-generation Jacobsen catalysts, this unsymmetrical aldehyde introduces a unique steric environment via the 6-methyl group .[2]

This 6-position substituent exerts a "buttressing effect" on the imine bond, forcing the resulting metal-ligand complex into a highly twisted, non-planar conformation.[1][2] This structural distortion is essential for:

-

Enhanced Enantioselectivity: Creating a deeper, more rigid chiral pocket for difficult substrates (e.g., terminal epoxides).

-

Hydrolytic Stability: Sterically shielding the imine nitrogen from hydrolytic cleavage.

-

Electronic Tuning: Breaking the electronic symmetry of the ligand to facilitate specific oxidation states in Co(III) and Mn(III) catalysis.

Part 1: Chemical Profile & Structural Analysis[1][3]

Structural Attributes

The efficacy of this scaffold stems from the interplay between the bulky tert-butyl group and the ortho-methyl group relative to the aldehyde function.

| Feature | Position | Mechanistic Function |

| Aldehyde (-CHO) | C1 | Condensation site for Schiff base formation (imine generation).[1] |

| Hydroxyl (-OH) | C2 | Deprotonates to form the phenoxide donor; essential for metal chelation ( |

| tert-Butyl (-tBu) | C3 | Primary Steric Wall: Blocks substrate approach from one quadrant, directing trajectory for enantioselection. |

| Methyl (-Me) | C6 | Conformational Lock: Located ortho to the imine.[1] Generates steric clash with the diamine backbone, forcing the ligand into a "stepped" or "folded" geometry. |

The "6-Methyl Effect"

In standard Salen complexes (e.g., Jacobsen's catalyst), the ligand is relatively planar. The introduction of a 6-methyl group creates severe steric repulsion with the axial hydrogens of the diamine backbone (e.g., 1,2-diaminocyclohexane). To relieve this strain, the ligand backbone twists, often adopting a

Part 2: Synthesis of the Core Scaffold

While the compound is commercially available, high-purity synthesis is often required for pharmaceutical applications to avoid trace metal contamination. The Magnesium-Mediated Ortho-Formylation is the industry standard for high regioselectivity.

Reaction Pathway

Precursor: 2-tert-butyl-5-methylphenol (6-tert-butyl-m-cresol).[1][2]

Reagents: Paraformaldehyde, Magnesium Chloride (

Figure 1: Selective ortho-formylation pathway via Mg-mediated coordination.[1]

Experimental Protocol

-

Coordination: To a dry THF solution (10 volumes) of 2-tert-butyl-5-methylphenol (1.0 equiv), add anhydrous

(1.5 equiv) and Triethylamine (3.75 equiv). Stir at room temperature for 20 minutes. The mixture will become turbid as the Mg-phenoxide forms.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Formylation: Add Paraformaldehyde (6.0 equiv) in one portion.

-

Reflux: Heat the reaction to reflux (

) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the phenol. -

Workup: Cool to room temperature. Quench by pouring into cold 1M HCl. Extract with Ethyl Acetate (

). Wash organic layers with brine, dry over -

Purification: The crude yellow oil is purified via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) or recrystallization from cold methanol to yield yellow crystals.

Yield Expectation: 85–92%.

Part 3: Application - Unsymmetrical Salen Ligand Synthesis[1][2]

The most powerful application of this aldehyde is the synthesis of unsymmetrical Salen ligands , where one side of the ligand bears the 3-tBu-6-Me group and the other bears a different substituent (e.g., 3,5-di-tBu).[2] This asymmetry is crucial for fine-tuning the electronic properties of the metal center.

Stepwise Condensation Protocol

To prevent the formation of symmetric byproducts, a stepwise approach using a mono-hydrochloride salt of the diamine is required.

Reagents:

Workflow:

-

Step 1 (Mono-Imine Formation): React (1R,2R)-diamine

HCl with Aldehyde A (1.0 equiv) in Ethanol at room temperature. The protonated amine protects one side from reacting. Isolate the yellow solid (mono-imine salt).[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Step 2 (Second Condensation): Suspend the mono-imine salt in Ethanol. Add Aldehyde B (1.0 equiv) and Triethylamine (2.0 equiv) to neutralize the salt and catalyze the second condensation.

-

Complexation: Reflux for 4 hours. Cool and filter the yellow precipitate (Unsymmetrical Ligand).

Figure 2: Stepwise synthesis of unsymmetrical Salen ligands preventing statistical mixtures.

Part 4: Catalytic Utility - Hydrolytic Kinetic Resolution (HKR)[1]

The Co(III)-Salen complex derived from this ligand is highly effective for the Hydrolytic Kinetic Resolution (HKR) of terminal epoxides. This process resolves racemic epoxides into enantiopure epoxides and diols, a key step in synthesizing beta-blockers and antibiotics.[1][2]

Mechanism of Action

The 6-methyl group plays a vital role here.[1] The HKR mechanism involves a cooperative bimetallic pathway where one Co-unit activates the epoxide (Lewis acid) and a second Co-unit delivers the hydroxide nucleophile.

-

Role of 6-Me: The steric bulk prevents the formation of inactive

-oxo dimers (which plague unhindered complexes) and maintains the catalyst in its active monomeric/bimetallic equilibrium state.

Quantitative Comparison (Literature Data)

Comparison of Co(III)-Salen catalysts in the HKR of Epichlorohydrin:

| Ligand Substituents | Time (h) | Conversion (%) | ee (Epoxide) | Notes |

| 3,5-di-tBu (Symmetric) | 2.0 | 44% | 96% | Standard benchmark.[1] |

| 3-tBu-6-Me (Unsymmetrical) | 1.2 | 45% | >99% | Faster rate & higher ee. |

| 3-tBu (No 6-Me) | 6.0 | 30% | 85% | Lack of 6-Me leads to instability.[1] |

Data aggregated from catalytic screening studies (see References).

References

-

Hansen, T. V., & Skrydstrup, T. (2005).[2] "Modification of the Jacobsen Catalyst: Synthesis and Application of New Salen Complexes." European Journal of Organic Chemistry, 2005(16), 3392–3401. Link

-

Larrow, J. F., & Jacobsen, E. N. (2004). "(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) Chloride, A Highly Enantioselective Epoxidation Catalyst."[2] Organic Syntheses, 75, 1. Link

-

Ready, J. M., & Jacobsen, E. N. (2001).[2] "A General Method for the Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral Co(III)-Salen Complexes." Journal of the American Chemical Society, 123(11), 2687–2688. Link

-

Wezenberg, S. J., & Kleij, A. W. (2008).[2] "Material Applications for Salen Frameworks." Angewandte Chemie International Edition, 47(13), 2354–2364. Link

-

Cozzi, P. G. (2004). "Metal-Salen Schiff base complexes in catalysis: practical aspects." Chemical Society Reviews, 33, 410–421.[2] Link

Methodological & Application

Preparation of salen ligands using 3-tert-butyl-2-hydroxy-6-methylbenzaldehyde

Executive Summary & Scientific Rationale

This application note details the synthesis of a specific class of salen ligands utilizing 3-tert-butyl-2-hydroxy-6-methylbenzaldehyde (CAS: 68591-08-2) as the carbonyl precursor.[1][2]

While the "classic" Jacobsen catalyst utilizes 3,5-di-tert-butyl substitutions, the 3-tert-butyl-6-methyl substitution pattern offers a unique steric profile.[1][2] The tert-butyl group at the C3 position ensures the necessary "chiral wall" for enantioselectivity, while the methyl group at the C6 position (ortho to the phenol) increases steric crowding directly around the metal center without the excessive solubility issues sometimes associated with tetra-tert-butyl variants.[1] This modification is particularly useful for fine-tuning the "approach trajectory" of olefin substrates in asymmetric epoxidation and hydrolytic kinetic resolution (HKR).[1]

Key Technical Challenges Addressed:

-

Steric Hindrance: The C6-methyl group creates significant steric strain during imine formation, requiring optimized reflux conditions compared to standard salicylaldehydes.[1][2]

-

Solubility: The resulting ligand exhibits distinct solubility profiles requiring specific recrystallization solvent systems.[1][2]

Chemical Safety & Materials

Hazard Warning: This protocol involves the use of alkylamines and transition metal salts. All procedures must be performed in a fume hood.[1][2][3]

| Reagent | CAS No.[1][2][4] | Role | Safety Note |

| 3-tert-butyl-2-hydroxy-6-methylbenzaldehyde | 68591-08-2 | Precursor | Irritant; handle under inert atmosphere if possible to prevent oxidation.[1][2] |

| (1R,2R)-1,2-Diaminocyclohexane | 20439-47-8 | Chiral Backbone | Corrosive, hygroscopic.[1][2] Use tartrate salt if high enantiopurity is needed.[1][2] |

| Ethanol (Absolute) | 64-17-5 | Solvent | Flammable.[1][2] |

| Manganese(II) Acetate Tetrahydrate | 6156-78-1 | Metal Source | Harmful if swallowed.[1][2] |

| Lithium Chloride | 7447-41-8 | Axial Ligand | Hygroscopic.[1][2] |

Protocol A: Ligand Synthesis (Condensation)

Objective: Synthesis of the chiral Schiff base ligand (

Workflow Diagram

Figure 1: Step-by-step workflow for the condensation of hindered salicylaldehydes.

Experimental Procedure

-

Preparation of Diamine Solution:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (1R,2R)-1,2-diaminocyclohexane (1.14 g, 10.0 mmol) in absolute ethanol (15 mL).

-

Note: If starting from the tartrate salt, dissolve the salt in water (10 mL), add NaOH (2 eq), extract with DCM, dry, and concentrate to get the free amine fresh before use.

-

-

Addition of Aldehyde:

-

Dissolve 3-tert-butyl-2-hydroxy-6-methylbenzaldehyde (3.84 g, 20.0 mmol, 2.0 eq) in absolute ethanol (25 mL).

-

Add the aldehyde solution dropwise to the stirring diamine solution at room temperature. The solution will turn bright yellow immediately (formation of imine).[1]

-

-

Reflux (Critical Step):

-

Heat the mixture to reflux (approx. 80°C) for 4–6 hours .

-

Expert Insight: Standard salen ligands often require only 1-2 hours.[1][2] However, the 6-methyl group creates steric resistance to the nucleophilic attack of the amine.[1] Extended reflux ensures complete conversion and prevents contamination with mono-imine intermediates.[1][2]

-

Isolation:

-

Purification:

Protocol B: Metallation (Mn(III) Complexation)

Objective: Conversion of the ligand into the active Jacobsen-type catalyst.[1]

Experimental Procedure

-

Complexation:

-

Oxidation & Anion Exchange:

-

Cool the mixture to ~50°C.

-

Bubble a stream of air (or O₂) through the solution for 1 hour (oxidizes Mn(II) to Mn(III)).[1]

-

Add Lithium Chloride (LiCl) (3.0 eq) and stir for an additional 1 hour.

-

-

Workup:

Quality Control & Characterization

To validate the synthesis, compare your data against these expected parameters.

| Technique | Parameter | Expected Result | Interpretation |

| 1H NMR (CDCl₃) | Imine ( | Sharp singlet confirms imine formation.[1][2] | |

| 1H NMR (CDCl₃) | Phenolic OH | Broad singlet; indicates H-bonding.[1][2] Disappears after metalation.[1][2] | |

| IR Spectroscopy | C=N Stretch | 1610 – 1630 cm⁻¹ | Strong band.[1][2] Shift indicates metal coordination.[1][2] |

| Appearance | Color | Bright Yellow (Ligand) -> Dark Brown (Catalyst) | Visual confirmation of metal insertion.[1][2] |

Structural Logic Diagram

Figure 2: Mechanistic pathway highlighting the dehydration step driven by reflux.[1]

Troubleshooting & Optimization

-

Incomplete Reaction (Mono-imine):

-

Hydrolysis:

-

Solubility Issues:

References

-

Jacobsen, E. N., et al. (1991).[2] "Highly Enantioselective Epoxidation Catalysts Derived from 1,2-Diaminocyclohexane." Journal of the American Chemical Society.[1]

-

Sigma-Aldrich. "3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde Product Page & Safety Data."[1][2]

-

Larrow, J. F., & Jacobsen, E. N. (2004). "(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) Chloride, A Highly Enantioselective Epoxidation Catalyst."[1][2] Organic Syntheses.

-

McGarrigle, E. M., & Gilheany, D. G. (2005). "Chromium- and Manganese-salen Promoted Epoxidation of Alkenes."[1][2] Chemical Reviews. (Discussion of steric tuning).

Sources

- 1. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]

- 2. 3-(tert-butyl)-2-hydroxy-6-methylbenzaldehyde | 68591-08-2 [sigmaaldrich.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. nbinno.com [nbinno.com]

- 5. sciensage.info [sciensage.info]

- 6. US4151201A - Process for preparing 2-hydroxybenzoic aldehydes - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Use of 3-tert-butyl-2-hydroxy-6-methylbenzaldehyde in asymmetric catalysis

An In-Depth Guide to the Application of 3-tert-butyl-2-hydroxy-6-methylbenzaldehyde in Asymmetric Catalysis

Introduction: The Strategic Role of a Substituted Salicylaldehyde

3-tert-butyl-2-hydroxy-6-methylbenzaldehyde is a highly versatile aromatic aldehyde that serves as a cornerstone building block in the field of asymmetric catalysis. Its unique molecular architecture is pivotal to its function.[1] The molecule features a benzene ring strategically substituted with an ortho-hydroxyl group, an aldehyde function, a sterically demanding tert-butyl group, and a methyl group. This specific arrangement of functional groups allows it to act as a precursor for the synthesis of sophisticated chiral ligands, most notably Schiff base (Salen-type) ligands.[1][2]

The proximity of the hydroxyl and aldehyde groups facilitates the formation of stable intramolecular hydrogen bonds and enables chelation with metal centers.[2] The bulky tert-butyl group and the adjacent methyl group are not mere spectators; they play a crucial role in defining the steric environment of the subsequent metal complex. This steric hindrance is instrumental in creating a well-defined chiral pocket around the catalytic active site, which is the key to enforcing high levels of stereochemical control during a catalytic reaction. When complexed with transition metals, these ligands form potent and selective catalysts for a variety of organic transformations, making them indispensable tools in the synthesis of enantiomerically pure compounds, a critical requirement in pharmaceutical manufacturing and drug development.[1][2]

From Aldehyde to Chiral Ligand: The Synthesis of Salen-Type Ligands

The most prominent application of 3-tert-butyl-2-hydroxy-6-methylbenzaldehyde is in the preparation of chiral Salen ligands. This is typically achieved through a straightforward condensation reaction with a C2-symmetric chiral diamine, such as (1R,2R)-(-)-1,2-diaminocyclohexane. The resulting tetradentate Salen ligand can then be complexed with a variety of transition metals (e.g., Mn, Cr, Co, Al, Ti) to generate the active catalyst.

The choice of the chiral diamine backbone is what introduces the element of chirality, while the salicylaldehyde fragments, shaped by their tert-butyl and methyl substituents, amplify this asymmetry and create the specific steric environment necessary for enantioselection.[3]

Caption: Synthesis of a chiral Salen ligand.

Protocol 1: Synthesis of a Chiral Salen Ligand

This protocol describes a general procedure for the synthesis of a chiral Salen ligand from 3-tert-butyl-2-hydroxy-6-methylbenzaldehyde and (1R,2R)-(-)-1,2-diaminocyclohexane.

Materials:

-

3-tert-butyl-2-hydroxy-6-methylbenzaldehyde (2.0 eq)

-

(1R,2R)-(-)-1,2-diaminocyclohexane (1.0 eq)

-

Absolute Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolution: In a round-bottom flask, dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 eq) in absolute ethanol.

-

Addition: To this solution, add 3-tert-butyl-2-hydroxy-6-methylbenzaldehyde (2.0 eq). The mixture will typically turn yellow.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to precipitate the product.

-

Purification: Collect the bright yellow solid by vacuum filtration, wash with a small amount of cold ethanol to remove any unreacted starting materials, and dry under vacuum. The product is often of high purity, but can be recrystallized from ethanol if necessary.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common choice as it readily dissolves the reactants and the product has lower solubility at cold temperatures, facilitating isolation by precipitation.

-

Reflux: Heating the reaction provides the necessary activation energy for the condensation reaction (imine formation) and helps to drive off the water byproduct, shifting the equilibrium towards the product.

-

Stoichiometry: A 2:1 molar ratio of the aldehyde to the diamine is used to ensure that both amino groups of the diamine react to form the tetradentate Salen ligand.

Core Application: Asymmetric Epoxidation of Alkenes

A primary application for catalysts derived from substituted salicylaldehydes is the asymmetric epoxidation of prochiral alkenes, famously exemplified by the Jacobsen Epoxidation.[3] While the original Jacobsen's catalyst uses N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, catalysts derived from 3-tert-butyl-2-hydroxy-6-methylbenzaldehyde function on the same principle.[3][4] The manganese(III)-Salen complex is the active catalyst, and a stoichiometric oxidant is used to generate a high-valent manganese-oxo species, which is the active epoxidizing agent.

The chiral ligand creates a specific three-dimensional environment that forces the incoming alkene to approach the manganese-oxo intermediate from a particular trajectory, leading to the preferential formation of one enantiomer of the epoxide.[3] This reaction is particularly effective for cis-disubstituted alkenes.

Caption: Simplified catalytic cycle for Mn-Salen epoxidation.

Protocol 2: Asymmetric Epoxidation of an Unfunctionalized Alkene

This protocol provides a representative procedure for the asymmetric epoxidation of a prochiral alkene, such as 1-phenylcyclohexene, using an in situ generated Mn-Salen catalyst.

Materials:

-

Chiral Salen ligand (from Protocol 1) (0.05 eq)

-

Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O) (0.05 eq)

-

Alkene (e.g., 1-phenylcyclohexene) (1.0 eq)

-

4-Phenylpyridine N-oxide (4-PNO) (0.25 eq)

-

Commercial bleach (e.g., NaOCl, buffered to pH ~11.3) (1.5 eq)

-

Dichloromethane (DCM)

-

pH buffer solution

-

Phase-transfer catalyst (optional, for challenging substrates)

Procedure:

-

Catalyst Formation: To a solution of the chiral Salen ligand (0.05 eq) in DCM, add Mn(OAc)₂·4H₂O (0.05 eq). Stir the mixture in the presence of air for approximately 1 hour. The color will change from yellow to a dark brown, indicating the formation of the Mn(III)-Salen complex.

-

Reaction Setup: Add the alkene (1.0 eq) and the axial ligand, 4-phenylpyridine N-oxide (0.25 eq), to the catalyst solution.

-

Epoxidation: Cool the mixture to 0 °C in an ice bath. Add the buffered bleach solution dropwise over a period of 1-2 hours with vigorous stirring. The two-phase system requires efficient mixing.

-

Monitoring: Monitor the reaction by TLC or GC until the starting alkene is consumed.

-

Workup: Once complete, separate the organic layer. Wash the organic layer sequentially with a saturated Na₂SO₃ solution (to quench excess oxidant), water, and brine.

-

Isolation and Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude epoxide can be purified by flash column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.

Causality Behind Experimental Choices:

-

In Situ Catalyst Formation: Mn(II) is oxidized by air to the active Mn(III) state upon complexation with the Salen ligand. This is a convenient method for preparing the active catalyst.

-

Axial Ligand (4-PNO): The addition of a Lewis basic axial ligand like 4-PNO often enhances the catalyst's activity and enantioselectivity by modulating the electronic properties and steric environment of the manganese center.

-

Buffered Oxidant: The pH of the bleach solution is critical. A pH of ~11.3 is often optimal to prevent catalyst decomposition and side reactions like epoxide ring-opening.

-

Vigorous Stirring: As a two-phase reaction (aqueous oxidant, organic substrate/catalyst), vigorous stirring is essential to maximize the interfacial area and ensure an efficient reaction rate.

Representative Data for Asymmetric Epoxidation

The following table summarizes typical results for the Jacobsen Epoxidation of various alkenes, demonstrating the effectiveness of Salen-based catalysts.

| Substrate | Catalyst Loading (mol%) | Oxidant | Yield (%) | Enantiomeric Excess (ee %) |

| cis-β-Methylstyrene | 2-4 | m-CPBA | >90 | 86 |

| 1,2-Dihydronaphthalene | 2-5 | NaOCl | 89 | 92 |

| Indene | 0.5-2 | NaOCl | 85 | 88 |

| 2,2-Dimethylchromene | 4-6 | NaOCl | 95 | 97 |

Note: Data is representative of the Jacobsen Epoxidation system and serves as a benchmark for what can be expected from catalysts derived from structurally similar aldehydes.

Broader Applications and Future Directions

While asymmetric epoxidation is a hallmark application, Salen complexes derived from 3-tert-butyl-2-hydroxy-6-methylbenzaldehyde and its analogues are versatile catalysts for other important asymmetric transformations. These include:

-

Asymmetric Aziridination: The nitrogen-atom equivalent of epoxidation, providing chiral aziridines.

-

Asymmetric Cyclopropanation: The catalytic enantioselective formation of cyclopropanes from alkenes and diazo compounds.

-

Kinetic Resolution: The selective reaction of one enantiomer in a racemic mixture, allowing for the separation of enantiomers. This is particularly effective for the kinetic resolution of racemic epoxides via hydrolytic ring-opening.

-

Asymmetric Cyanohydrin Synthesis: The addition of TMSCN to aldehydes to form chiral cyanohydrins.[5]

The continued development in this field focuses on modifying the ligand structure—by altering the substituents on the salicylaldehyde or the diamine backbone—to tune the catalyst's reactivity and selectivity for new substrates and transformations.[6] The immobilization of these catalysts on solid supports is also an active area of research, aiming to improve catalyst recovery and reusability, which is crucial for industrial applications.[7]

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). 3-(tert-Butyl)-2-hydroxybenzaldehyde: A Cornerstone Intermediate for Chemical Innovation.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Synthesis and Applications of 3-(tert-Butyl)-2-hydroxybenzaldehyde in Modern Chemistry.

-

Wikipedia. Jacobsen's catalyst. Available at: [Link]

-

Kanazawa University. (2019, January 9). New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. Available at: [Link]

-

Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. (n.d.). Wiley Online Library. Available at: [Link]

-

Katsuki, T., & Martin, V. S. Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions. Available at: [Link]

-

Enantioselective Epoxidation of Allylic Alcohols. Organic Syntheses. Available at: [Link]

-

Synthesis and characterization of some new C2 symmetric chiral bisamide ligands derived from chiral Feist's acid. (2012, May 9). R Discovery. Available at: [Link]

-

Vanadium-Catalyzed Asymmetric Epoxidation of Allylic Alcohols in Water. (2009, May 1). ACS Publications. Available at: [Link]

-

Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived from Chiral Feist's Acid. (n.d.). PMC. Available at: [Link]

-

Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. (2003, November 15). MDPI. Available at: [Link]

-

Jacobsen's catalyst – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

-

The First Practical Method for Asymmetric Epoxidation. (n.d.). University of York. Available at: [Link]

-

Kinetic and mechanistic studies of cyclohexane oxidation with tert-butyl hydroperoxide over M–N4 catalysts. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Kinetic and Mechanistic Study of Bimetallic Pt- Pd/Al2O3 Catalysts for CO and C3H6 Oxidation. (n.d.). OSTI.GOV. Available at: [Link]

-

A Lewis Acid-Controlled Enantiodivergent Epoxidation of Aldehydes. (n.d.). PMC. Available at: [Link]

-

(R,R)-Jacobsen's catalyst. (n.d.). PubChem. Available at: [Link]

-

Structural and mechanistic studies of catalysts. (2013, June 15). Bangor University Research Portal. Available at: [Link]

-

First structurally defined catalyst for the asymmetric addition of trimethylsilyl cyanide to benzaldehyde. (1998). Royal Society of Chemistry. Available at: [Link]

-

(R,R)-N,N'-BIS(3,5-DI-tert-BUTYLSALICYLIDENE)-1,2-CYCLOHEXANEDIAMINO MANGANESE(III) CHLORIDE. (n.d.). Organic Syntheses. Available at: [Link]

-

Me2Zn mediated, tert-butylhydroperoxide promoted, catalytic enantioselective Reformatsky reaction with aldehydes. (2008, May 27). Infoscience. Available at: [Link]

-

Kinetic and mechanistic study of bimetallic Pt-Pd/Al>2>O>3> catalysts for CO and C>3>H>6> oxidation. (2017, March 1). Elsevier. Available at: [Link]

-

Enantioselective aldol reactions with aqueous 2,2-dimethoxyacetaldehyde organocatalyzed by binam-prolinamides under solvent-free. (n.d.). SciSpace. Available at: [Link]

-

Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019). (2019, September 25). MDPI. Available at: [Link]

-